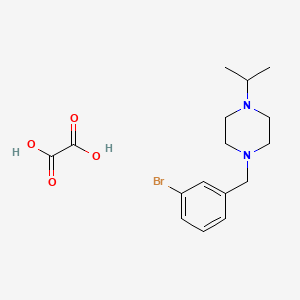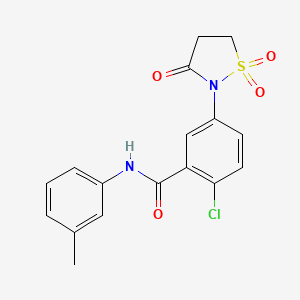
3-anilino-5-(3-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-5-(3-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as AF-1, is a synthetic compound that belongs to the class of pyrrolidinones. It is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mécanisme D'action
AF-1 works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cancer and inflammation. AF-1 has also been shown to inhibit the activity of the cannabinoid receptor CB1, which plays a role in neurodegenerative disorders.
Biochemical and Physiological Effects:
AF-1 has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. AF-1 has also been shown to reduce inflammation and oxidative stress in the body. In addition, AF-1 has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
AF-1 has several advantages for lab experiments, including its high yield and purity, its specificity for certain enzymes and receptors, and its potential use as a lead compound for drug discovery. However, there are also limitations to using AF-1 in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on AF-1. One direction is to further study its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential use as a lead compound for drug discovery. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Méthodes De Synthèse
AF-1 can be synthesized using a multi-step process that involves the reaction of 3-nitroaniline with 3-fluorobenzaldehyde, followed by reduction, cyclization, and deprotection. The final product is obtained in high yield and purity. The synthesis method has been optimized to produce AF-1 in large quantities for research purposes.
Applications De Recherche Scientifique
AF-1 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and receptors that play a role in these diseases. AF-1 has also been studied for its potential use in drug discovery, as it can serve as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-anilino-2-(3-fluorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O/c23-17-9-7-8-16(14-17)21-15-20(24-18-10-3-1-4-11-18)22(26)25(21)19-12-5-2-6-13-19/h1-15,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYSZNNGNHTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)



![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)
![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-methylglycinamide](/img/structure/B5066086.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)